3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid
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Overview
Description
The compound "3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid" is a derivative of benzoyl propionic acid, which is a starting material for various heterocyclic compounds. The presence of both chloro and methoxy substituents on the phenyl rings suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, derivatives of 3-(4-phenyl) benzoyl propionic acid have been used to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones . These syntheses involve reactions with different nucleophiles, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of a closely related compound, Methyl 2-(Benzoylamino)-3-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propionate, has been characterized by X-ray structure analyses . The study revealed the presence of diastereomers with different configurations and hydrogen bonding patterns. This information could be useful in predicting the molecular structure and stereochemistry of "3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid".
Chemical Reactions Analysis
The reactivity of benzoyl propionic acid derivatives towards nucleophiles has been reported, which could provide insights into the chemical reactions that "3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid" might undergo . Additionally, the synthesis of 3-(4-Phenoxybenzoyl) propionic acids and their testing for hypolipidemic activity suggest that the introduction of different substituents can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid" are not directly reported, studies on similar compounds can provide some context. For example, the crystal and molecular structures of benzenesulfonylamino derivatives of propionic acid have been described, showing significant conformational differences and interactions such as intramolecular aromatic π-π stacking and short C-H···O interactions . These findings could be extrapolated to predict the physical properties such as solubility, melting point, and crystal structure of the compound of interest.
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWJKKIMHVAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389661 |
Source
|
Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid | |
CAS RN |
332052-54-7 |
Source
|
Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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